

2,3-Dihydrobenzofuran-6-amine and its known analogs

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An In-Depth Technical Guide to **2,3-Dihydrobenzofuran-6-amine** and its Analogs in Modern Drug Discovery

Authored by Gemini, Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products, approved pharmaceuticals, and clinical candidates.[1][2][3] Its unique conformational rigidity and favorable physicochemical properties make it an attractive template for designing novel therapeutic agents across a spectrum of biological targets. This technical guide provides an in-depth exploration of **2,3-dihydrobenzofuran-6-amine**, a key building block, and its diverse analogs. We will dissect synthetic strategies, explore the design rationale behind prominent analog classes, and present detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold.

The 2,3-Dihydrobenzofuran-6-amine Core

2,3-Dihydrobenzofuran-6-amine (CAS: 57786-34-2) serves as a foundational building block for a multitude of more complex, biologically active molecules.[4] Its structure, featuring a bicyclic dihydrobenzofuran system with a primary amine at the 6-position, offers multiple vectors for chemical modification, making it a versatile starting point for library synthesis.

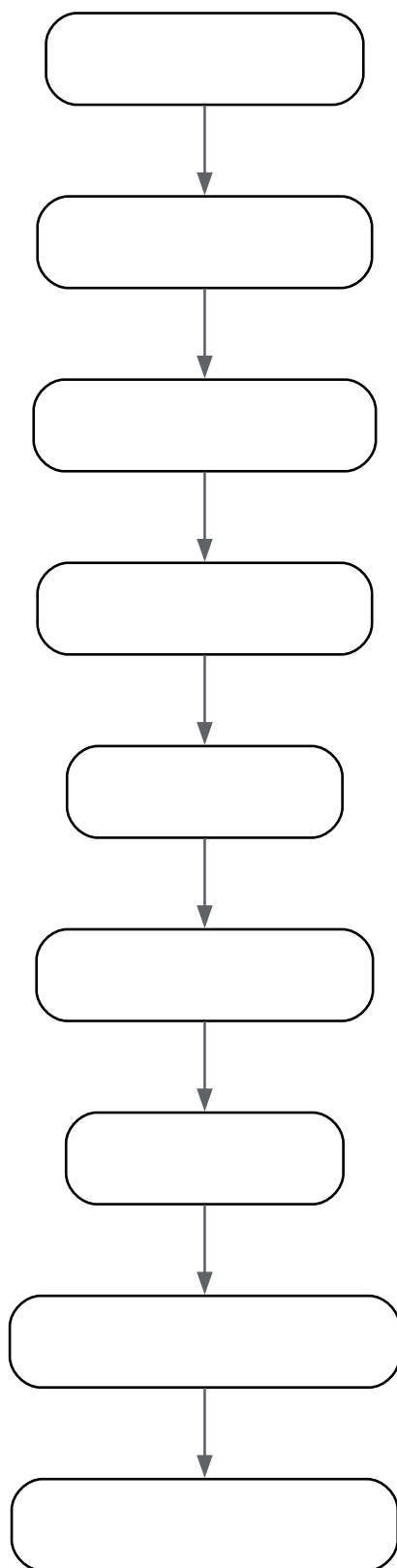
Chemical Properties:

- Molecular Formula: C_8H_9NO [4]
- Molecular Weight: 135.16 g/mol [4]
- Appearance: Typically a solid at room temperature.
- Significance: The amine group provides a key handle for derivatization (e.g., amide bond formation, alkylation), while the aromatic ring can be further functionalized. The dihydrobenzofuran core imparts a degree of three-dimensional structure that is often beneficial for specific receptor interactions compared to more flexible phenyl rings.

Strategic Synthesis of the Core Scaffold

The synthesis of substituted dihydrobenzofurans is a well-trodden area of organic chemistry, with numerous methods available. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability. A common and effective strategy for producing 6-substituted dihydrobenzofurans involves the cyclization of appropriately substituted phenols.

One illustrative synthesis begins with the commercially available 6-hydroxybenzofuranone. This approach is particularly advantageous as it avoids the formation of inseparable 4- and 6-substituted isomers that can plague other methods, such as the cyclo-dehydration of 3-bromophenoxyacetaldehyde acetals.



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Caption: Generalized synthetic pathway to 6-substituted dihydrobenzofurans.

Key Analogs: Design Rationale and Therapeutic Applications

The true power of the **2,3-dihydrobenzofuran-6-amine** scaffold is realized through its analogs. Medicinal chemists have skillfully modified this core to target a wide array of biological systems. The dihydrofuran ring is often used to conformationally constrain a flexible side chain or mimic the orientation of key functional groups found in known pharmacophores.

Central Nervous System (CNS) Agents: Phenethylamine and Amphetamine Analogs

A prominent class of analogs includes those designed as rigid mimics of hallucinogenic phenethylamines. Compounds like 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APB) are structurally related to amphetamine and its derivatives.[\[2\]](#)[\[5\]](#)

- Design Rationale: The core insight behind these analogs is that the dihydrofuran ring effectively "locks" the conformation of what would be a 2,5-dimethoxy substitution pattern in flexible molecules like 2C-B or DOB.[\[6\]](#) This rigidification allows for a more precise probing of the binding pocket of serotonin receptors, particularly the 5-HT₂ subtype, which is central to their psychoactive effects.[\[6\]](#)
- Key Compounds:
 - 5-APB and 6-APB: These are entactogenic drugs that have appeared as designer drugs. [\[2\]](#)[\[7\]](#) Their synthesis and analytical characterization are crucial for forensic laboratories.[\[7\]](#) [\[8\]](#)
 - Bromo-DragonFLY (not a direct amine analog but related): This potent hallucinogen incorporates a benzodifuran system, further illustrating the utility of this rigid scaffold in designing 5-HT₂ receptor ligands.[\[9\]](#)

Selective Cannabinoid Receptor 2 (CB2) Agonists

The scaffold has been employed to develop potent and selective agonists for the Cannabinoid Receptor 2 (CB2), a target of significant interest for treating neuropathic pain and inflammatory disorders without the psychoactive effects associated with CB1 agonism.

- **Design Rationale:** Researchers designed a series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives to mimic the structure of a known isatin-based series of CB2 agonists.[\[10\]](#) The benzofuran ring was proposed to be superimposable with a ring system formed by a hydrazone and an indolone in the original series, thereby preserving the key pharmacophoric elements in a more drug-like scaffold.[\[10\]](#)
- **Lead Optimization:** Through systematic modification of the amide portion and substituents on the dihydrobenzofuran ring, compounds with high binding affinity and functional activity at the CB2 receptor were identified.[\[10\]](#)

Peroxisome Proliferator-Activated Receptor α (PPAR α) Agonists

Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been developed as highly potent and subtype-selective PPAR α agonists, which are therapeutic targets for dyslipidemia (abnormal lipid levels).[\[11\]](#)

- **Design Rationale:** Starting from a known PPAR α agonist, systematic structure-activity relationship (SAR) studies identified that incorporating the dihydrobenzofuran-2-carboxylic acid core could enhance both potency and selectivity for the PPAR α subtype over PPAR γ and PPAR δ .
- **Significance:** This selectivity is critical for minimizing side effects associated with broader PPAR activation, such as weight gain and edema, which are linked to PPAR γ agonism.

Anti-inflammatory and Anticancer Agents

The inherent biological relevance of the dihydrobenzofuran scaffold makes it a fertile ground for discovering novel anti-inflammatory and anticancer agents.[\[12\]](#)[\[13\]](#)

- **mPGES-1 Inhibition:** The scaffold has been used as a chemical platform to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[\[3\]](#) Starting from a low-affinity natural product, a combined approach of molecular docking and biochemical screening identified dihydrobenzofuran derivatives with low micromolar inhibitory activity.[\[3\]](#)

- General Cytotoxicity: Various derivatives have shown potent activity against human cancer cell lines.[13][14] SAR studies have indicated that substitutions at the C-2 and C-5 positions are often crucial for cytotoxic and antibacterial activity.[13]

Analog Class	Therapeutic Target/Application	Key Design Rationale	Example Compounds/Derivatives
CNS Agents	5-HT ₂ Serotonin Receptors	Conformationally locking the phenethylamine pharmacophore.[6]	5-APB, 6-APB[2]
CB2 Agonists	Cannabinoid Receptor 2	Mimicking the scaffold of isatin-based agonists for pain/inflammation.[10]	3,3-disubstituted dihydrobenzofuran amides[10]
PPAR α Agonists	PPAR α	Enhancing potency and subtype selectivity for treating dyslipidemia.[11]	Dihydrobenzofuran-2-carboxylic acids[11]
Anti-inflammatory	mPGES-1	Serving as a bio-inspired lead structure for enzyme inhibition. [3]	Substituted 2,3-dihydrobenzofurans[3]
Anticancer	Various (Cytotoxicity)	Leveraging a privileged scaffold with known biological activity.[13]	Phenylamide derivatives, N-aryl piperazines[13][15]

Experimental Methodologies & Protocols

Trustworthy and reproducible protocols are the bedrock of drug discovery. The following sections provide validated, step-by-step methodologies for the synthesis and diversification of the dihydrobenzofuran scaffold.

Protocol: Diversity-Oriented Synthesis of a Dihydrobenzofuran Amide Library

This protocol provides a generalized workflow for creating a library of trans-2-aryl-2,3-dihydrobenzofuran-3-carboxamides, a common strategy for exploring structure-activity relationships.^[1] The causality behind this workflow is efficiency; it allows for the rapid generation of dozens of analogs from a few common intermediates.

Caption: Workflow for diversity-oriented synthesis of a dihydrobenzofuran library.

Step-by-Step Methodology:

- Synthesis of 2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acids (Intermediates 9{1-3,1-5} in source):^[1]
 - Rationale: This step creates the core dihydrobenzofuran acid, which is the immediate precursor for amide coupling. The reduction of the benzofuran double bond establishes the dihydro- scaffold.
 - a. To a solution of the corresponding ethyl 2-arylbenzofuran-3-carboxylate (1.0 equiv) in a THF-MeOH mixture, add magnesium crumbles (10-30 equiv) and ammonium chloride (2.0 equiv) at 0 °C.
 - b. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
 - c. Quench the reaction carefully with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate).
 - d. To the crude ester intermediate in a THF-MeOH-H₂O mixture, add NaOH (2 M, 4.0 equiv).
 - e. Stir at room temperature until hydrolysis is complete (monitor by TLC).
 - f. Acidify the reaction mixture to pH 1 with HCl (1 M) and extract the carboxylic acid product with ethyl acetate. The product is often used in the next step without further purification.

- Amide Coupling to Generate Final Library:[1]
 - Rationale: This is the diversification step. By using a variety of amines, a large library of final compounds can be generated from a single carboxylic acid intermediate. TBTU is a common and effective peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.
 - a. To a solution of the carboxylic acid intermediate (1.0 equiv) in DMF, add the desired primary or secondary amine (1.5 equiv), triethylamine (2.0 equiv), and TBTU (N,N,N',N'-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) (1.2 equiv).
 - b. Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
 - c. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
 - d. Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.
 - e. Purify the final amide product by silica gel chromatography.

Conclusion and Future Outlook

2,3-Dihydrobenzofuran-6-amine and its analogs represent a rich and enduring platform for drug discovery. The scaffold's ability to impart conformational rigidity and serve as a versatile synthetic handle has led to its successful application in developing potent modulators for CNS, cannabinoid, and metabolic targets, as well as novel anti-inflammatory and anticancer agents. The synthetic methodologies are mature, allowing for the efficient, diversity-oriented synthesis of large compound libraries for high-throughput screening.

Future research will likely focus on exploring new regions of chemical space by developing novel substitution patterns and stereoselective syntheses. As our understanding of complex biological systems grows, the 2,3-dihydrobenzofuran scaffold will undoubtedly continue to serve as a privileged starting point for the design of the next generation of targeted therapeutics.

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